![molecular formula C22H18ClN3O4 B10773072 (2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione
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Description
(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione is a useful research compound. Its molecular formula is C22H18ClN3O4 and its molecular weight is 423.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione is a complex organic molecule with significant potential in therapeutic applications, particularly in oncology and immunology. Its unique tetracyclic structure and specific stereochemistry contribute to its biological activity.
Chemical Structure and Properties
This compound features a tetracyclic framework with various functional groups:
- Indole moiety : Associated with anticancer properties.
- Dioxolane rings : Potentially enhancing reactivity and biological interactions.
The stereochemistry denoted by (2S,8S) plays a crucial role in determining the compound's biological interactions and reactivity.
Anticancer Properties
Research indicates that this compound exhibits significant antitumor activity , particularly against prostate cancer cells. It functions by inhibiting phosphatidylinositol-4-phosphate 5-kinase type 1 alpha (PIP5K1α) , an enzyme critical for cancer cell proliferation and survival. The inhibition of PIP5K1α has been linked to reduced growth of cancer cells and enhanced apoptosis.
Immunomodulatory Effects
In addition to its anticancer properties, the compound also modulates T cell function through the inhibition of PIP5Kα. This suggests potential applications in immunotherapy , where enhancing T cell responses can improve the efficacy of cancer treatments.
The interaction between the compound and PIP5K enzymes is pivotal for its biological effects. Advanced techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be utilized to study these interactions further and quantify binding affinities.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Indole ring | Anticancer |
Compound B | Dioxane ring | Immunomodulatory |
Compound C | Similar tetracyclic structure | Anticancer |
This table highlights the unique dual role of the target compound as both an anticancer agent and an immunomodulator.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Prostate Cancer Cells : In vitro tests demonstrated that treatment with the compound led to a significant decrease in cell viability in prostate cancer cell lines through PIP5K1α inhibition.
- Immunological Response Modulation : Research indicated that the compound enhanced T cell activation markers while reducing inhibitory signals in co-culture systems with tumor cells.
Synthesis and Yield
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity. The complexity of its structure necessitates advanced synthetic strategies.
Properties
IUPAC Name |
(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4/c1-25-9-20(27)26-17(22(25)28)4-11-5-18-19(30-10-29-18)7-13(11)21(26)15-8-24-16-3-2-12(23)6-14(15)16/h2-3,5-8,17,21,24H,4,9-10H2,1H3/t17-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEZESVJDPKRDS-UWJYYQICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=CC4=C(C=C3C2C5=CNC6=C5C=C(C=C6)Cl)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=CC4=C(C=C3[C@H]2C5=CNC6=C5C=C(C=C6)Cl)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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